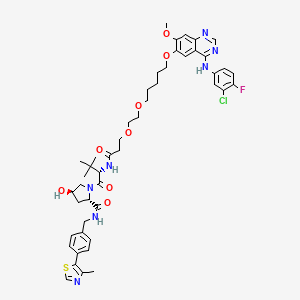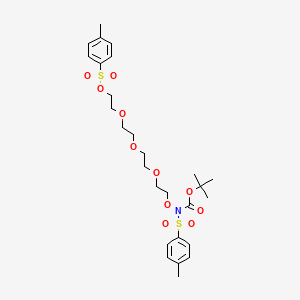
Onvansertib
Overview
Description
Onvansertib is a highly selective, ATP-competitive, orally bioavailable PLK1 inhibitor . It has shown tumor growth inhibition in various types of cancer . It has been used in clinical trials for the treatment of Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) .
Molecular Structure Analysis
The molecular structure of Onvansertib is represented by the formula C24H27F3N8O3 . For a detailed molecular structure, please refer to resources like PubChem .
Chemical Reactions Analysis
Onvansertib has been shown to induce mitotic arrest, chromosomic abnormalities, and polyploidy leading to apoptosis of sensitive and resistant cells at nanomolar concentrations . It has also been found to inhibit the growth of experimental tumors in mice and metastatic dissemination in zebrafishes .
Scientific Research Applications
1. Onvansertib in Metastatic Colorectal Cancer Treatment
- Summary of Application: Onvansertib, a highly specific inhibitor of polo-like kinase 1 (PLK1), was evaluated in combination with chemotherapy as a therapeutic option for KRAS-mutant colorectal cancer .
- Methods of Application: Preclinical activity of onvansertib was assessed in vitro in KRAS wild-type and -mutant isogenic colorectal cancer cells and in vivo, in combination with irinotecan, in a KRAS-mutant xenograft model . Clinically, a phase Ib trial was conducted to investigate onvansertib at doses 12, 15, and 18 mg/m² (days 1–5 and 14–19 of a 28-day cycle) in combination with FOLFIRI/bevacizumab .
- Results or Outcomes: Onvansertib displayed superior activity in KRAS-mutant than wild-type isogenic colorectal cancer cells and demonstrated potent antitumor activity in combination with irinotecan in vivo . Partial responses were observed in 44% of patients, with a median duration of response of 9.5 months .
2. Onvansertib in Acute Myeloid Leukemia Treatment
- Summary of Application: A phase Ib study was conducted on the PLK1 inhibitor, onvansertib, in combination with either low-dose cytarabine (LDAC) or decitabine in patients with relapsed or refractory (R/R) acute myeloid leukemia (AML) .
- Methods of Application: Onvansertib was administered orally, in escalating doses, on days 1–5 in combination with either LDAC (20 mg/m²; days 1–10) or decitabine (20 mg/m²; days 1–5) in a 28-day cycle .
- Results or Outcomes: Onvansertib was well tolerated with most grades 3 and 4 adverse events related to myelosuppression . In the decitabine arm, the MTD was established at 60 mg/m², and 5 (24%) of the 21 evaluable patients achieved complete remission with or without hematologic count recovery .
3. Onvansertib in Endometrial Cancer Treatment
Future Directions
Onvansertib is currently being investigated in clinical trials for its efficacy in treating various types of cancer, including Acute Myeloid Leukemia (AML) and metastatic colorectal carcinoma (mCRC) . The combination of Onvansertib with other treatments like FOLFIRI and bevacizumab is also being explored . The results of these trials will determine the future directions for the use of Onvansertib in cancer treatment.
properties
IUPAC Name |
1-(2-hydroxyethyl)-8-[5-(4-methylpiperazin-1-yl)-2-(trifluoromethoxy)anilino]-4,5-dihydropyrazolo[4,3-h]quinazoline-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27F3N8O3/c1-33-6-8-34(9-7-33)15-3-5-18(38-24(25,26)27)17(12-15)30-23-29-13-14-2-4-16-20(22(28)37)32-35(10-11-36)21(16)19(14)31-23/h3,5,12-13,36H,2,4,6-11H2,1H3,(H2,28,37)(H,29,30,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHLVBNKYJGBCQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC(=C(C=C2)OC(F)(F)F)NC3=NC=C4CCC5=C(C4=N3)N(N=C5C(=O)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27F3N8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701025917 | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Onvansertib | |
CAS RN |
1034616-18-6 | |
| Record name | Onvansertib [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1034616186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Onvansertib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15110 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Onvansertib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701025917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ONVANSERTIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67RM91WDHQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![6-((6-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-b]pyridazin-3-yl)methyl)quinoline](/img/structure/B609689.png)
![(3S)-3-[[8-chloro-11-(2,2-difluoroethyl)-3-fluoro-5H-benzo[b][1,4]benzodiazepin-6-ylidene]amino]-N-propan-2-ylpyrrolidine-1-carboxamide](/img/structure/B609693.png)

